Carvone Epoxide

概要

説明

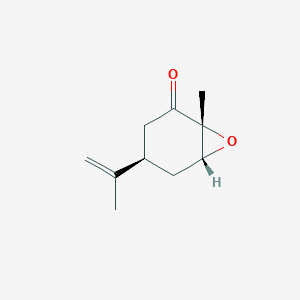

Carvone Epoxide: is a versatile chemical compound belonging to the class of organoheterocyclic compounds It is characterized by a unique bicyclic structure that includes an oxirane ring fused to a cyclohexane ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Carvone Epoxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an epoxide in the presence of a Lewis acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Properties

Carvone epoxide exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and fungi like Candida spp. and Aspergillus spp. . The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of nitric oxide and pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS) . This suggests potential therapeutic uses in treating inflammatory diseases.

Anticancer Activity

The compound has shown promise in cancer research, with studies reporting its ability to induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells . The anticancer mechanisms involve the inhibition of cell proliferation and modulation of apoptotic pathways.

Agricultural Applications

Pesticidal Properties

this compound has been investigated for its potential as a natural pesticide. Its effectiveness against certain insect pests and fungal pathogens makes it a candidate for organic farming practices . The compound's role in disrupting the life cycle of pests can reduce reliance on synthetic pesticides.

Plant Growth Regulation

There is emerging evidence that this compound can influence plant growth positively. Studies suggest that it may enhance seed germination and root development in some plant species, potentially serving as a natural growth regulator .

Food Industry Applications

Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound is utilized as a flavoring agent in food products. It is particularly valued for masking undesirable tastes in food formulations, enhancing overall consumer acceptance .

Food Preservation

The antimicrobial properties of this compound also lend themselves to applications in food preservation. It can be incorporated into packaging materials to extend shelf life by inhibiting microbial growth on food surfaces .

Cosmetic Applications

This compound is used in cosmetic formulations for its fragrance properties. Its inclusion in perfumes and personal care products capitalizes on its aromatic characteristics while providing potential antimicrobial benefits .

Synthesis and Chemical Transformations

This compound serves as an important intermediate in organic synthesis. Its reactive epoxide group allows for further chemical modifications, leading to the development of new compounds with enhanced biological activities . For instance, it can be transformed into various derivatives through nucleophilic ring-opening reactions.

Data Table: Properties and Activities of this compound

| Property/Activity | Description |

|---|---|

| Antimicrobial Activity | Effective against MRSA, Candida spp., Aspergillus spp. |

| Anti-inflammatory Effects | Reduces nitric oxide production; inhibits pro-inflammatory cytokines |

| Anticancer Activity | Induces apoptosis in melanoma and breast cancer cells |

| Pesticidal Properties | Effective against insect pests; potential for organic farming |

| Flavoring Agent | Used to enhance flavor profiles in food products |

| Food Preservation | Inhibits microbial growth on food surfaces |

Case Studies

- Antimicrobial Efficacy Study : A study published in 2021 demonstrated the effectiveness of this compound against various strains of bacteria and fungi, highlighting its potential as a natural preservative in food products .

- Anti-inflammatory Mechanism Investigation : Research conducted on RAW 264.7 macrophages revealed that this compound significantly reduced inflammatory markers, suggesting its utility in developing anti-inflammatory therapeutics .

- Agricultural Application Trial : Field trials assessing the use of this compound as a biopesticide showed promising results in controlling pest populations while being environmentally friendly .

作用機序

The mechanism of action of Carvone Epoxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved in these interactions can vary depending on the specific biological context.

類似化合物との比較

7-Oxabicyclo[4.1.0]heptan-2-one: A similar compound with a different substitution pattern.

1-Methyl-4-(1-methylethenyl)-cyclohexane: A structurally related compound lacking the oxirane ring.

Uniqueness: The presence of the oxirane ring in Carvone Epoxide imparts unique reactivity and stability compared to its analogs. This structural feature allows for specific interactions with biological targets and enhances its utility in synthetic chemistry.

生物活性

Carvone epoxide, a derivative of carvone, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties based on recent research findings.

Chemical Structure and Synthesis

This compound is synthesized through the epoxidation of carvone using various oxidizing agents such as peracetic acid. The resulting compound exhibits unique reactivity due to the presence of an epoxide group, which can interact with biological targets in significant ways.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. A study evaluated its effectiveness against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

| Candida tropicalis | 150 |

These results suggest that this compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus and certain Candida species .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines, including HepG-2 (liver cancer) and SiHa (cervical cancer). The cytotoxic effects were assessed using the Sulforhodamine B assay, revealing an IC50 value of approximately 50 µM for HepG-2 cells, indicating significant anticancer activity without substantial cytotoxicity to normal cells .

Case Study: Apoptosis Induction

A notable case study focused on the mechanism of action where this compound induced apoptosis in Hep-2 cells. The study reported that the compound activated caspase pathways leading to programmed cell death while not causing DNA damage, highlighting its potential as a safe chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various assays. In a study involving Raw 264.7 macrophages, this compound significantly reduced lipopolysaccharide (LPS)-induced nitric oxide production, with an IC50 value of 436.5 μM. This suggests that it may modulate inflammatory responses by inhibiting key mediators like inducible nitric oxide synthase (iNOS) .

Neuroprotective Activity

Recent studies have indicated that this compound may have neuroprotective effects. It was found to reduce oxidative stress and lipid peroxidation in neuronal cell lines exposed to hydrogen peroxide. The compound demonstrated a CC50 value greater than 5 mM against hepatotoxicity, indicating low toxicity while providing neuroprotection .

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on current research:

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Moderate activity against bacteria and fungi |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces NO production in macrophages |

| Neuroprotective | Protects against oxidative stress in neuronal cells |

特性

IUPAC Name |

(1R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMNGQDLUQECTO-SFGNSQDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2C(O2)(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1C[C@@H]2[C@@](O2)(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884673 | |

| Record name | 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36616-60-1 | |

| Record name | (R,R,R)-Carvone epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36616-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Carvone epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036616601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,4α,6α)-(+)-1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVONE-5,6-OXIDE, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7C1X9QF3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。